

An In-depth Technical Guide to the Physicochemical Properties of Scandium Nitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scandium nitrate*

Cat. No.: *B080576*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of **scandium nitrate**. It includes detailed experimental protocols for the determination of these properties and visual diagrams to illustrate relevant concepts and workflows.

Quantitative Data: Molecular Weight and Density

The molecular weight of **scandium nitrate** is dependent on its hydration state. While the anhydrous form possesses a defined molecular weight, several hydrated forms are also commonly available. The density of **scandium nitrate** is noted to vary with its level of hydration.

Table 1: Molecular Weight of **Scandium Nitrate** and its Hydrates

Chemical Formula	Name	Molecular Weight (g/mol)	Citation(s)
Sc(NO ₃) ₃	Anhydrous Scandium Nitrate	230.97	[1][2]
Sc(NO ₃) ₃ ·4H ₂ O	Scandium Nitrate Tetrahydrate	303.03	[3][4][5]
Sc(NO ₃) ₃ ·5H ₂ O	Scandium Nitrate Pentahydrate	321.05	[6][7]

Table 2: Density of **Scandium Nitrate**

Form	Density (g/cm ³)
Anhydrous/Hydrated	Varies with the level of hydration.

Note: Specific, experimentally determined density values for various forms of **scandium nitrate** are not readily available in the cited literature. The density is dependent on the crystalline structure and the degree of hydration.

Experimental Protocols

Determination of Molecular Weight of an Inorganic Salt via Titration

This method is suitable for determining the molecular weight of a salt that can be converted to an acid or base through ion-exchange chromatography and subsequently titrated.[8]

Methodology:

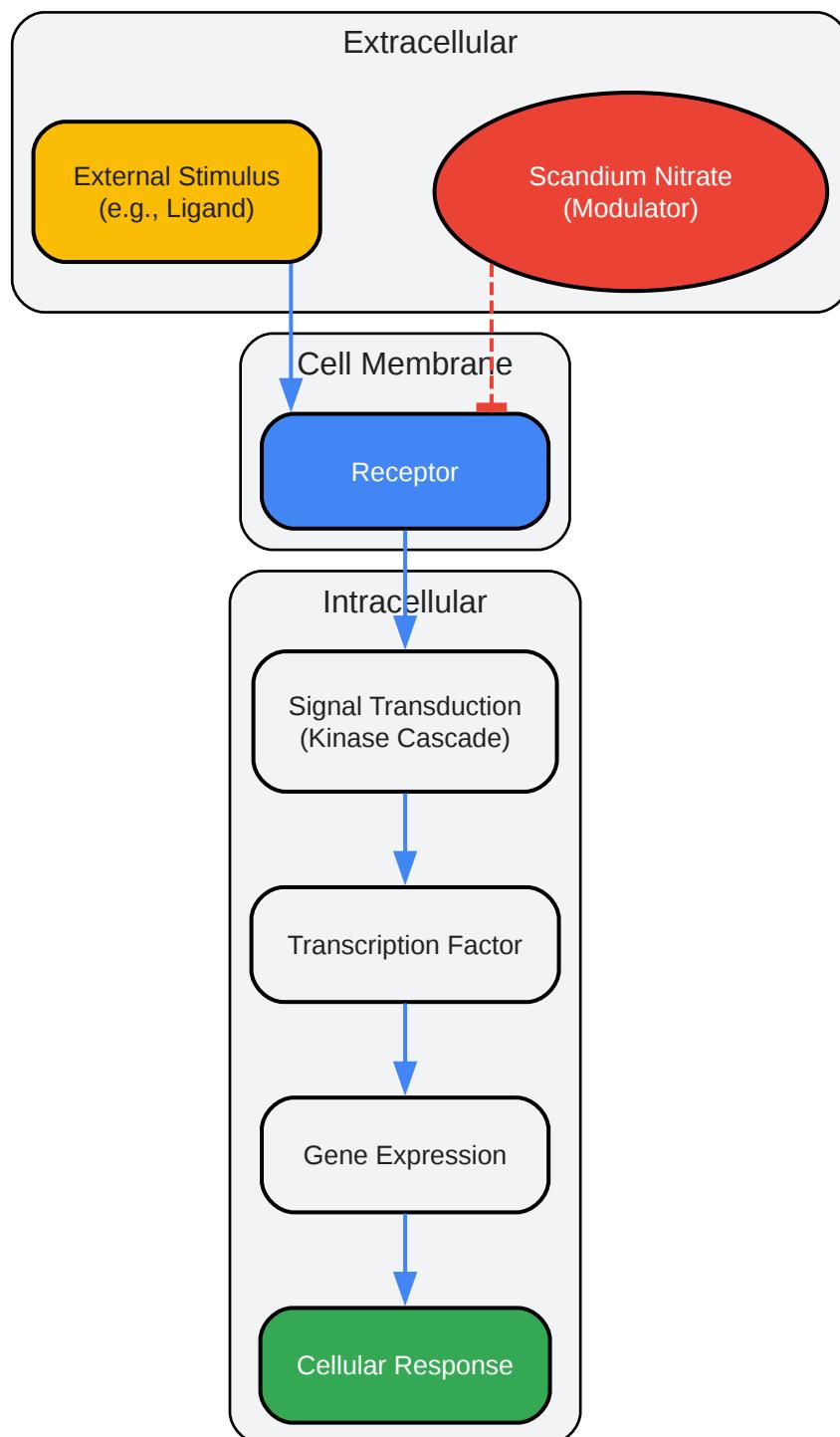
- Preparation of the Ion-Exchange Column:
 - Place a small piece of glass wool at the bottom of a chromatography column.
 - Create a slurry of a strongly acidic cation-exchange resin (e.g., Amberlite IR-120) in deionized water.

- Pour the slurry into the column, ensuring no air bubbles are trapped within the resin bed. Allow the resin to settle.
- Sample Preparation and Ion Exchange:
 - Accurately weigh approximately 0.10 to 0.15 g of the unknown inorganic salt (e.g., **scandium nitrate**).
 - Dissolve the weighed salt in a minimal amount of deionized water (e.g., 10 mL).
 - Carefully pass the salt solution through the prepared ion-exchange column. The cations of the salt will be exchanged for H⁺ ions from the resin.
 - Elute the column with deionized water to ensure all the resulting acid is collected in a clean flask.
- Titration:
 - Add a few drops of a suitable indicator (e.g., phenolphthalein) to the collected eluate.
 - Titrate the acidic solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.
 - Record the initial and final burette readings to determine the volume of titrant used.
- Calculation of Molecular Weight:
 - Calculate the moles of NaOH used in the titration (Moles NaOH = Molarity NaOH × Volume NaOH in Liters).
 - The moles of H⁺ in the eluate are equal to the moles of NaOH used.
 - The moles of the unknown salt are equal to the moles of H⁺ (assuming a 1:1 stoichiometric ratio upon ion exchange).
 - Calculate the molecular weight of the salt using the formula: Molecular Weight = (grams of salt) / (moles of salt).^[8]

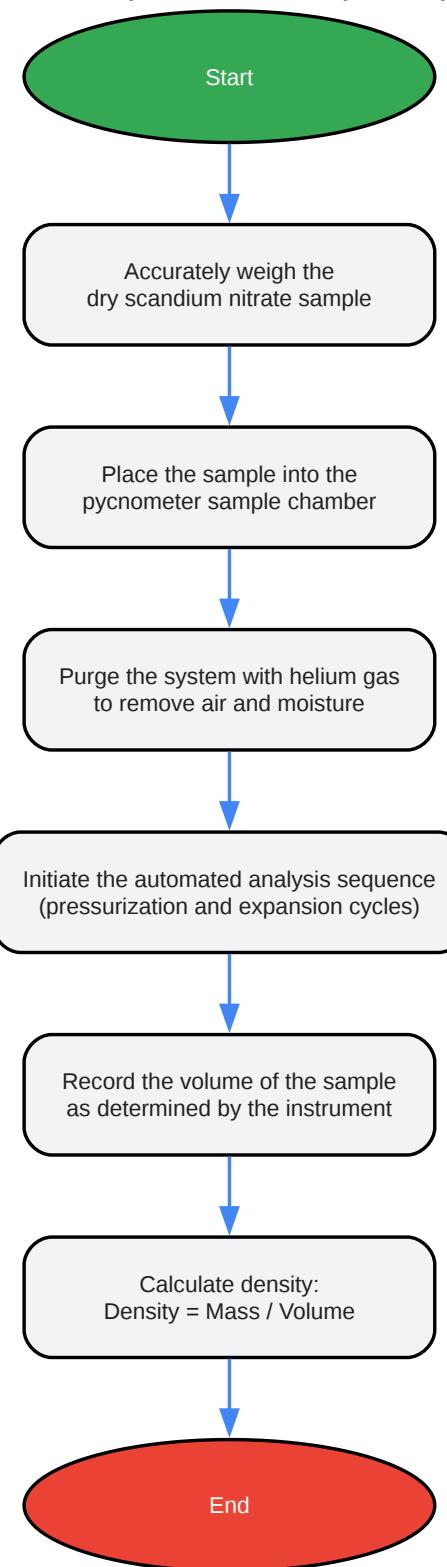
Determination of Density of a Solid by Gas Pycnometry

Gas pycnometry is a non-destructive method used to determine the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated volume.

Methodology:


- Calibration:
 - Calibrate the gas pycnometer using a standard sphere of a known, precise volume. This establishes the volume of the sample chamber and the reference chamber.
- Sample Preparation:
 - Accurately weigh a sample of the solid (e.g., **scandium nitrate** powder) using an analytical balance.
 - Ensure the sample is dry and free of contaminants.
- Measurement:
 - Place the weighed sample into the sample chamber of the pycnometer.
 - Seal the chamber and purge it with the analysis gas (helium) to remove any air and moisture.
 - The instrument will then perform a series of pressurization and expansion cycles between the reference and sample chambers.
 - The pressure changes are measured, and the volume of the solid sample is calculated based on the gas law.
- Calculation of Density:
 - The density of the solid is calculated using the formula: Density = Mass / Volume.

Visualizations


Conceptual Signaling Pathway

Scandium nitrate and other metal complexes can act as catalysts or modulators in various biological and chemical signaling pathways.^[9] The following diagram illustrates a generic signaling cascade that could be influenced by such a compound, a concept highly relevant in drug development for understanding mechanisms of action.

Conceptual Signaling Pathway Modulation

Workflow for Density Determination by Gas Pycnometry

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scandium nitrate | N3O9Sc | CID 166818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scandium nitrate - Wikipedia [en.wikipedia.org]
- 3. Scandium(III) nitrate tetrahydrate | H8N3O13Sc | CID 102594478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Scandium (III) Nitrate Tetrahydrate - ProChem, Inc. [prochemonline.com]
- 5. scbt.com [scbt.com]
- 6. strem.com [strem.com]
- 7. heegermaterials.com [heegermaterials.com]
- 8. Determination of Formula Weight [vanderbilt.edu]
- 9. Scandium Nitrate: A Compound Overview | Scandium [scandium.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Scandium Nitrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080576#scandium-nitrate-molecular-weight-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com